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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vitro methods to

characterize the interaction between the wild-type BRC4 repeat of BRCA2 (BRC4wt) and the

RAD51 recombinase. The protocols and data presented herein are essential for researchers

investigating the mechanisms of homologous recombination, screening for potential therapeutic

inhibitors, and characterizing the impact of mutations on this critical protein-protein interaction.

Overview of the BRC4-RAD51 Interaction
The interaction between the BRC4 repeat of the breast cancer susceptibility protein 2 (BRCA2)

and RAD51 is a cornerstone of the homologous recombination (HR) pathway, a critical process

for error-free DNA double-strand break repair. BRC4 binds directly to RAD51, modulating its

activity by preventing RAD51 oligomerization and promoting the formation of RAD51

nucleoprotein filaments on single-stranded DNA (ssDNA), a key step in the search for

homologous sequences and strand invasion.[1][2][3] Understanding the biophysical and

biochemical parameters of this interaction is crucial for elucidating the molecular basis of DNA

repair and for the development of novel cancer therapeutics that target this pathway.

Quantitative Data Summary
The following tables summarize quantitative data for the BRC4wt-RAD51 interaction obtained

using various in vitro techniques. These values provide a baseline for comparison when

studying mutations or the effects of small molecule inhibitors.
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Table 1: Binding Affinity (Kd) of BRC4wt-RAD51 Interaction

Method Ligand (Analyte)
Kd (Dissociation
Constant)

Reference(s)

Isothermal Titration

Calorimetry (ITC)
BRC4 peptide ~40 nM [4]

Fluorescence

Polarization (FP)
BRC4 peptide 4 nM - 6 nM [5]

Biolayer

Interferometry (BLI)
BRC4 peptide

Not explicitly stated,

but used for binding

assessment

[6]

Table 2: Stoichiometry of BRCA2-RAD51 Interaction

Method
Interaction
Components

Stoichiometry
(RAD51:BRCA2)

Reference(s)

GST Pull-down Assay
Full-length BRCA2

and RAD51
~6:1 [7]

Table 3: Thermodynamic Parameters of BRC4wt-RAD51 Interaction

Method
ΔH (Enthalpy
Change)

-TΔS (Entropic
Contribution)

ΔG (Gibbs
Free Energy
Change)

Reference(s)

Isothermal

Titration

Calorimetry (ITC)

Data not

available

Data not

available

Data not

available
[8][9][10]

Note: While specific thermodynamic parameters for the BRC4wt-RAD51 interaction were not

found in the provided search results, ITC is the primary method for their determination.
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This section provides detailed protocols for key in vitro assays used to study the BRC4wt-
RAD51 interaction.

Glutathione S-Transferase (GST) Pull-down Assay
This assay is used to qualitatively confirm the interaction between BRC4wt and RAD51 and

can be adapted to estimate stoichiometry.

Protocol:

Protein Expression and Purification:

Express GST-tagged BRC4wt (bait) in E. coli and purify using glutathione-sepharose

beads.

Express and purify untagged or His-tagged RAD51 (prey).

Binding Reaction:

Incubate a defined amount of purified GST-BRC4wt with an excess of purified RAD51 in

binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1

mM DTT, and protease inhibitors) for 2-4 hours at 4°C with gentle rotation.[7]

Include a negative control with GST alone to check for non-specific binding.

Affinity Capture:

Add equilibrated glutathione-sepharose beads to the binding reaction and incubate for an

additional 1-2 hours at 4°C.

Washing:

Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (binding

buffer with a lower concentration of detergent, e.g., 0.1% NP-40) to remove unbound

proteins.

Elution:
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Elute the protein complexes from the beads by adding elution buffer (e.g., wash buffer

containing 10-20 mM reduced glutathione) or by boiling in SDS-PAGE sample buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western

blot using antibodies against RAD51 and GST.

Workflow Diagram:
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GST Pull-down Assay Workflow.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete

thermodynamic profile of the interaction.[4][11][12]

Protocol:

Sample Preparation:

Purify BRC4wt peptide and RAD51 protein to >95% purity.

Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 8.0,

100 mM Na2SO4, 5% glycerol) to ensure a perfect buffer match.[6]

Degas both solutions immediately before the experiment.

ITC Experiment:

Load the sample cell (typically ~200 µL) with RAD51 (e.g., 5-10 µM).

Load the injection syringe (~40 µL) with BRC4wt peptide (e.g., 50-100 µM).

Set the experimental temperature (e.g., 25°C).

Perform a series of small injections (e.g., 2 µL) of the BRC4wt peptide into the RAD51

solution, with sufficient time between injections for the signal to return to baseline.

Control Experiment:

Perform a control titration by injecting the BRC4wt peptide into the buffer alone to

determine the heat of dilution.

Data Analysis:

Subtract the heat of dilution from the experimental data.

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to

determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
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Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

Signaling Pathway Diagram:

BRC4wt (in syringe)

BRC4wt-RAD51 Complex

Binding

RAD51 (in cell)

Heat Change (ΔH)
Measured by ITC

Click to download full resolution via product page

ITC Measurement of BRC4wt-RAD51 Interaction.

Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of

a fluorescently labeled molecule upon binding to a larger partner.[1][5][13]

Protocol:

Probe Preparation:

Synthesize and purify a BRC4wt peptide labeled with a fluorescent dye (e.g., Alexa Fluor

488).[1][5]

Competition Assay Setup:

In a microplate, prepare a series of dilutions of the unlabeled BRC4wt peptide.

Add a constant, low concentration of the fluorescently labeled BRC4wt peptide (e.g., 10

nM) to each well.[1]

Add a constant concentration of RAD51 protein (e.g., 135 nM) to each well.[1] The

concentration should be chosen to give a significant polarization signal with the labeled

peptide alone.
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Include controls with labeled peptide only and labeled peptide with RAD51 (no

competitor).

Measurement:

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30

minutes).[6]

Measure the fluorescence polarization using a suitable plate reader with appropriate

excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for Alexa 488).[6]

Data Analysis:

Plot the fluorescence polarization values against the concentration of the unlabeled

competitor.

Fit the data to a competitive binding equation to determine the IC50 value, which can be

used to calculate the Ki (and thus Kd) of the unlabeled peptide.

Workflow Diagram:
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Fluorescence Polarization Competition Assay Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be used to measure the inhibition of the BRC4wt-RAD51 interaction

by peptides or small molecules.[14]

Protocol:

Plate Coating:

Coat a 96-well microplate with a BRC4wt peptide overnight at 4°C.

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking:
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Block the remaining protein-binding sites on the plate by incubating with a blocking buffer

(e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

Wash the plate.

Competitive Binding:

Pre-incubate a constant concentration of RAD51 protein with varying concentrations of a

competitor (e.g., unlabeled BRC4wt peptide or a small molecule inhibitor) for 1 hour at

room temperature.

Add the pre-incubated mixtures to the coated and blocked wells and incubate for 1-2

hours at room temperature.

Wash the plate.

Detection:

Add a primary antibody against RAD51 and incubate for 1 hour at room temperature.

Wash the plate.

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1

hour at room temperature.

Wash the plate.

Signal Development and Measurement:

Add a TMB substrate solution and incubate in the dark until a color develops.

Stop the reaction with a stop solution (e.g., 2 M H2SO4).

Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Plot the absorbance against the competitor concentration to generate an inhibition curve

and determine the IC50 value.
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Logical Relationship Diagram:

Solid PhaseSolution Phase Detection

BRC4wt-coated
Plate Anti-RAD51 Ab

Detects Bound RAD51
RAD51

Binds
Competitor

Inhibits Binding HRP-conjugated
Secondary Ab

Colorimetric
Signal

Click to download full resolution via product page

Competitive ELISA for BRC4wt-RAD51 Interaction.

Concluding Remarks
The methods described provide a robust toolkit for the in vitro characterization of the BRC4wt-
RAD51 interaction. The choice of assay will depend on the specific research question, from

qualitative confirmation of binding to detailed thermodynamic and kinetic analysis. Consistent

and reproducible data generated using these protocols will aid in a deeper understanding of the

role of this interaction in genome stability and provide a solid foundation for the development of

targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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